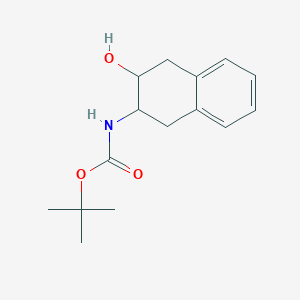

3-叔丁氧羰基氨基-1,2,3,4-四氢-2-萘酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of crowded naphthalene derivatives has been explored in various studies. One such derivative, 5,6,8-tri(tert-butyl)-1,2,3,4-tetraphenylnaphthalene, was predicted to be the most crowded naphthalene derivative with normal stability. Attempts to synthesize this compound led to the formation of a stable norbornadienone, which was then successfully converted to the desired naphthalene derivative upon heating. This process highlighted the challenges associated with the steric strain imposed by tert-butyl groups during synthesis .

Molecular Structure Analysis

X-ray crystallography has been a crucial tool in determining the molecular structures of various naphthalene derivatives. For instance, the structure of a stable norbornadienone was characterized, revealing significant distortions from a typical naphthalene geometry due to the presence of tert-butyl groups. The molecular structure of a ternary complex involving a naphthalene diimide was also elucidated using X-ray crystallography, showcasing the inclusion of the diimide between metallocavitand hemispheres . Additionally, the longest C-C bond length recorded to date was observed in a t-Bu-substituted derivative of cyclobutanaphthalene, demonstrating the impact of steric bulk on molecular dimensions .

Chemical Reactions Analysis

The reactivity of tert-butyl-substituted naphthalenes has been studied through various chemical reactions. Chlorination of di-tert-butyl-2-naphthol led to unexpected products, with structural elucidation provided by NMR spectroscopy . Mass spectrometry has been used to investigate the fragmentation patterns of di-tert-butylnaphthalenes, revealing insights into hydrogen migration and the formation of intermediate ion-molecule complexes . The acid-catalyzed ring opening of 1,2-N-tertbutylimino derivatives of tetrahydronaphthalenes has been explored, resulting in the synthesis of cis- and trans-2-tert-butylamino-1,2,3,4-tetrahydro-1-naphthalenols with varying stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives have been characterized through various techniques. Cyclic voltammetry was used to study the electrochemical behavior of a ternary complex involving a naphthalene diimide, while absorption and fluorescence spectroscopy provided further insights into the complex's properties, including the substantial quenching of diimide fluorescence upon complexation . The introduction of a modified benzyloxycarbonyl protective group improved the solubility and facilitated the synthesis of molecularly uniform oligourethanes based on naphthalene diisocyanate .

科学研究应用

塑料闪烁体和发光染料

基于聚甲基丙烯酸甲酯的塑料闪烁体研究表明,萘衍生物可以显著影响这些材料的闪烁效率、光学透明度和稳定性。研究表明,用某些衍生物替代传统的萘可以改善热、光和辐射损伤稳定性等特性,暗示了此类化合物在增强发光材料性能方面的潜力 (Salimgareeva & Kolesov, 2005)。

环境科学和毒理学

一篇关于与查询化合物具有结构相似性的合成酚类抗氧化剂的综述,讨论了它们的广泛用途、环境出现和潜在的人体接触。这项研究概述了开发毒性更低、环境影响更小的新型抗氧化剂的必要性,为萘衍生物的未来研究指明了方向 (Liu & Mabury, 2020)。

喹喔啉衍生物的生物医学应用

另一个应用领域是生物医学研究,其中喹喔啉衍生物(通过芳香杂环结构与萘相关)被探索用于抗菌活性和治疗慢性代谢疾病。这突出了结构复杂的萘衍生物的潜在药用价值 (Pereira 等人,2015)。

环境降解和生物修复

关于多环芳烃(PAH)微生物降解的研究,包括萘,强调了了解这些化合物在自然界中如何分解的环境意义。该领域的研究旨在增强 PAH 污染场地的生物修复技术,表明萘衍生物可以在环境清理工作中发挥作用 (Peng 等人,2008)。

安全和危害

The safety and hazards of “3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol” are not directly available. However, a related compound, 1-Naphthol, has a safety data sheet available6.

未来方向

“3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol” has immense potential in scientific research, particularly in the fields of pharmaceuticals and materials science1. Further research and development could lead to new applications and discoveries.

属性

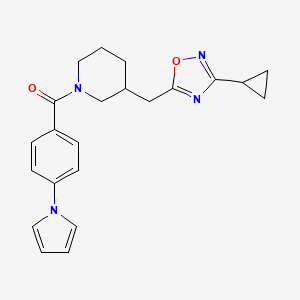

IUPAC Name |

tert-butyl N-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-8-10-6-4-5-7-11(10)9-13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAPCDDYJLQCME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)

![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)

![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)

![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)